1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is a heterocyclic compound containing a triazole ring with a thiol group attached at the 5-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often involving the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The thiol group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Thioethers, acylated products.
Scientific Research Applications
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or reactive sites in enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the thiol group, which significantly alters its chemical reactivity and applications.
1-(Propan-2-yl)-1H-1,2,3-triazole-5-methanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and uses.
1-(Propan-2-yl)-1H-1,2,3-triazole-5-amine:
Uniqueness
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is unique due to the presence of both the thiol group and the triazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2742660-74-6 |
---|---|
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.